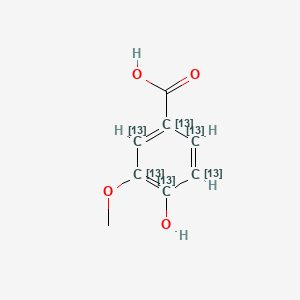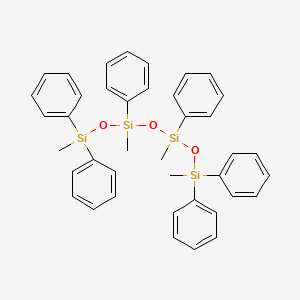
1,3,5,7-Tetramethyl-1,1,3,5,7,7-hexaphenyltetrasiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5,7-Tetramethyl-1,1,3,5,7,7-hexaphenyltetrasiloxane is a silicon-based compound with the molecular formula C40H42O3Si4. It is known for its unique structure, which includes alternating silicon and oxygen atoms, and is often used in various chemical and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5,7-Tetramethyl-1,1,3,5,7,7-hexaphenyltetrasiloxane can be synthesized through several methods. One common approach involves the reaction of hexamethylcyclotrisiloxane with phenylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions allows for efficient production, minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5,7-Tetramethyl-1,1,3,5,7,7-hexaphenyltetrasiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanol groups.
Reduction: Reduction reactions can convert the compound into different siloxane derivatives.
Substitution: Substitution reactions often involve the replacement of phenyl groups with other functional groups, such as alkyl or vinyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of silanols, while substitution reactions can produce various functionalized siloxanes.
Aplicaciones Científicas De Investigación
1,3,5,7-Tetramethyl-1,1,3,5,7,7-hexaphenyltetrasiloxane has numerous applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced siloxane polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 1,3,5,7-Tetramethyl-1,1,3,5,7,7-hexaphenyltetrasiloxane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen backbone provides stability and reactivity, allowing it to form strong bonds with other molecules. This property is particularly useful in the development of advanced materials and coatings.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane
- 1,3,5,7-Tetramethyl-1,3,5,7-tetrasilaadamantane
- 1,1,1,3,3,5,5,7,7,7-Decamethylcyclotetrasiloxane
Uniqueness
1,3,5,7-Tetramethyl-1,1,3,5,7,7-hexaphenyltetrasiloxane is unique due to its hexaphenyl substitution, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and resistance to oxidation.
Propiedades
Número CAS |
38421-40-8 |
|---|---|
Fórmula molecular |
C40H42O3Si4 |
Peso molecular |
683.1 g/mol |
Nombre IUPAC |
methyl-[methyl(diphenyl)silyl]oxy-[methyl-[methyl(diphenyl)silyl]oxy-phenylsilyl]oxy-phenylsilane |
InChI |
InChI=1S/C40H42O3Si4/c1-44(35-23-11-5-12-24-35,36-25-13-6-14-26-36)41-46(3,39-31-19-9-20-32-39)43-47(4,40-33-21-10-22-34-40)42-45(2,37-27-15-7-16-28-37)38-29-17-8-18-30-38/h5-34H,1-4H3 |
Clave InChI |
XQVNZAVBAUQQHU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)(C3=CC=CC=C3)O[Si](C)(C4=CC=CC=C4)O[Si](C)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Methoxyphenoxy)-1-{4-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B13825508.png)


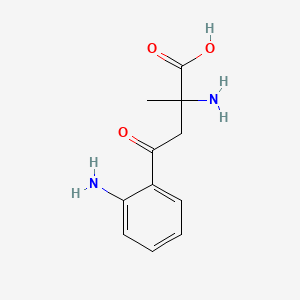
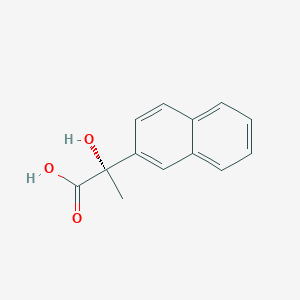
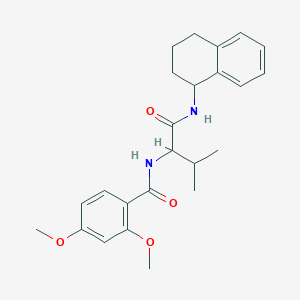
![methyl 4-[(N-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alanyl)amino]butanoate](/img/structure/B13825543.png)
![(NZ)-N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B13825545.png)
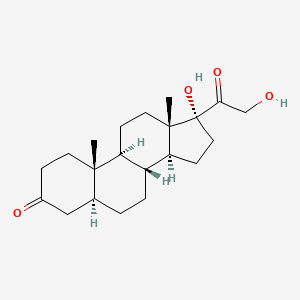
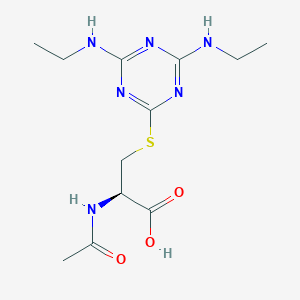
![(4S)-4-amino-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13825555.png)
![tert-butyl N-[(1S,2R)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate](/img/structure/B13825560.png)
